molecular formula C21H26N4O2S B2522345 N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899957-71-2

N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2522345
CAS RN: 899957-71-2
M. Wt: 398.53
InChI Key: SGUDYZDWHPJERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as density, melting point, boiling point, etc., are not available in the retrieved information .

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis Techniques : The compound and its derivatives are synthesized through methods such as the Michael reaction, leading to substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. These techniques offer pathways to various heterocyclic structures with potential biological activity (Dyachenko, V. D., Dyachenko, A., & Chernega, A. N., 2004).

  • Antimicrobial Activity : Certain derivatives synthesized from the core structure have demonstrated antimicrobial properties. For example, some new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed antibacterial and antifungal activities comparable to standard drugs (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

  • Heterocyclic Compounds : The versatility of this compound is further showcased in the synthesis of new heterocycles incorporating the antipyrine moiety, highlighting a broad spectrum of potential pharmacological applications (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008).

  • Thiazolidine and Pyridone Derivatives : Research also extends to the synthesis of thiazolidine, bisthiazolidine, thiazole, and pyridone derivatives, showcasing a broad chemical diversity and potential for discovering new biological activities (Ali, G. E., Helal, M., Mohamed, Y., Ali, A. A. M., & Ammar, Y., 2010).

  • Antitumor Activity : The compound has been involved in synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with potential antitumor activities. This suggests its role as a precursor in developing cancer therapeutics (Albratty, M., El-Sharkawy, K., & Alam, S., 2017).

properties

IUPAC Name

N-cyclohexyl-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-20-17-10-6-11-18(17)25(21(27)24-20)13-16-9-4-5-12-22-16/h4-5,9,12,15H,1-3,6-8,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUDYZDWHPJERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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